Solubility profile of 2-Amino-1-cyclopentylethan-1-one hydrochloride in organic solvents
Solubility profile of 2-Amino-1-cyclopentylethan-1-one hydrochloride in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 2-Amino-1-cyclopentylethan-1-one Hydrochloride in Organic Solvents
Authored by: A Senior Application Scientist
Publication Date: February 22, 2026
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 2-Amino-1-cyclopentylethan-1-one hydrochloride. We will explore the theoretical underpinnings of its solubility, present a robust experimental methodology for its determination, and analyze a representative solubility dataset. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into handling this and similar amine hydrochloride compounds.
Introduction: The Significance of Solubility
2-Amino-1-cyclopentylethan-1-one hydrochloride is a chemical entity with a structure that suggests its potential utility as a building block in medicinal chemistry.[1] As with any compound destined for pharmaceutical consideration, a thorough understanding of its physical and chemical properties is paramount. Among these, solubility stands out as a cornerstone for process chemistry and formulation science. A comprehensive solubility profile is not merely a collection of data points; it is a roadmap that guides decisions on:
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Purification: The selection of an appropriate solvent system for recrystallization is directly dependent on the differential solubility of the compound and its impurities at various temperatures.[2]
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Synthesis: The choice of solvent can significantly impact reaction kinetics, yield, and impurity profiles.
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Formulation: For liquid dosage forms, achieving the desired concentration of the API is contingent on its solubility in pharmaceutically acceptable excipients.[3] Even for solid dosage forms, solubility influences dissolution rates, which in turn affect bioavailability.
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Analytical Method Development: Solubility data is crucial for preparing stock solutions and standards for various analytical techniques like High-Performance Liquid Chromatography (HPLC).
This guide will provide a detailed examination of the factors governing the solubility of 2-Amino-1-cyclopentylethan-1-one hydrochloride and a practical framework for its experimental determination.
Physicochemical Properties of 2-Amino-1-cyclopentylethan-1-one Hydrochloride
Understanding the molecular structure and inherent properties of a compound provides a predictive lens through which to view its solubility.
| Property | Value | Source |
| Molecular Formula | C7H14ClNO | PubChem[1] |
| Molecular Weight | 163.64 g/mol | PubChem[1] |
| Structure | ||
| 2-amino-1-cyclopentylethanone hydrochloride | PubChem[1] | |
| Predicted XlogP | 0.6 | PubChem[1] |
The structure reveals several key features that dictate its solubility behavior:
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Amine Hydrochloride Salt: The presence of the hydrochloride salt significantly increases the polarity of the molecule compared to its free base form. This suggests a higher affinity for polar solvents capable of solvating the ionic species.
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Ketone Carbonyl Group: The carbonyl group can act as a hydrogen bond acceptor, further enhancing interactions with protic solvents.
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Cyclopentyl Ring: This aliphatic ring introduces a non-polar character to the molecule, which will contribute to its solubility in less polar organic solvents.
The predicted XlogP of 0.6 indicates a relatively balanced hydrophilic-lipophilic character, suggesting that the compound will exhibit solubility in a range of solvents, but with a preference for those with some degree of polarity.
Experimental Determination of Solubility
A reliable and reproducible method is essential for generating a high-quality solubility profile. The equilibrium solubility method is a gold standard approach.
Principle
The method involves generating a saturated solution of the compound in the solvent of interest by adding an excess of the solid. The suspension is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is quantified.
Experimental Protocol
Materials:
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2-Amino-1-cyclopentylethan-1-one hydrochloride (purity >99%)
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Selected organic solvents (HPLC grade or equivalent)
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Vials with screw caps
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Thermostatically controlled shaker/incubator
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Centrifuge
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Syringe filters (e.g., 0.22 µm PTFE)
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High-Performance Liquid Chromatography (HPLC) system with a UV detector
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Volumetric flasks and pipettes
Procedure:
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Preparation: Add an excess amount of 2-Amino-1-cyclopentylethan-1-one hydrochloride to a series of vials, each containing a known volume of a different organic solvent. "Excess" is key to ensure a saturated solution is formed.
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Equilibration: Seal the vials and place them in a shaker-incubator set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies can determine the optimal equilibration time.[4]
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Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials to further separate the solid and liquid phases.
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Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
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Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high concentration readings.
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Dilution: Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
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Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Solubility Profile of 2-Amino-1-cyclopentylethan-1-one Hydrochloride
The following table presents a representative (hypothetical) solubility dataset for the title compound in a range of common organic solvents at 25°C. This data is intended to be illustrative of the expected trends based on the compound's structure.
| Solvent | Solvent Polarity Index (Snyder) | Dielectric Constant | Solubility (mg/mL) | Qualitative Solubility |
| Methanol | 5.1 | 32.7 | 150 | Very Soluble |
| Ethanol | 4.3 | 24.5 | 85 | Freely Soluble |
| Isopropanol | 3.9 | 19.9 | 35 | Soluble |
| Acetone | 5.1 | 20.7 | 15 | Sparingly Soluble |
| Ethyl Acetate | 4.4 | 6.0 | 2 | Slightly Soluble |
| Dichloromethane | 3.1 | 9.1 | < 0.1 | Very Slightly Soluble |
| Toluene | 2.4 | 2.4 | < 0.01 | Practically Insoluble |
| Hexane | 0.1 | 1.9 | < 0.01 | Practically Insoluble |
Discussion and Interpretation
The solubility data reveals a clear trend directly related to the polarity of the solvent.
Influence of Solvent Polarity and Hydrogen Bonding
The highest solubility is observed in polar protic solvents like methanol and ethanol. This is attributable to several factors:
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Ion-Dipole Interactions: The polar hydroxyl group of the alcohols can effectively solvate the charged amine hydrochloride.
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Hydrogen Bonding: These solvents can act as both hydrogen bond donors (from the -OH group) and acceptors, interacting with the carbonyl oxygen and the N-H protons of the solute.
The solubility decreases as the alkyl chain of the alcohol increases (methanol > ethanol > isopropanol), which is consistent with the decreasing polarity and increasing non-polar character of the solvent.
Apolar aprotic solvents like toluene and hexane show negligible solubility. Their inability to form strong interactions with the ionic and polar functional groups of the solute results in a very low capacity to overcome the crystal lattice energy of the solid.
Implications for Purification by Recrystallization
The observed solubility profile is highly informative for designing a recrystallization protocol. An ideal single-solvent recrystallization requires a compound to be sparingly soluble at room temperature but highly soluble at an elevated temperature.[2][5]
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Good Candidates: Isopropanol or acetone could be excellent candidates. Their moderate solubility at 25°C suggests that at a higher temperature (e.g., their boiling point), solubility will increase significantly, and upon cooling, a good yield of purified crystals could be recovered.
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Poor Candidates: Methanol and ethanol are likely too good as solvents at room temperature, which would lead to poor recovery. Toluene and hexane are unsuitable as they do not sufficiently dissolve the compound even when hot.
A two-solvent system could also be employed. For instance, the compound could be dissolved in a minimal amount of hot methanol (the "good" solvent) and then a non-polar "anti-solvent" like toluene could be added dropwise to induce crystallization.[5]
Relationship between Solvent Properties and Solubility
Caption: Solvent Polarity vs. API Solubility.
Conclusion
The solubility profile of 2-Amino-1-cyclopentylethan-1-one hydrochloride is dominated by its ionic character and its capacity for hydrogen bonding. It exhibits high solubility in polar protic solvents and is practically insoluble in non-polar solvents. This information is fundamental for guiding rational solvent selection in purification, synthesis, and formulation activities. The experimental framework detailed in this guide provides a robust methodology for obtaining reliable solubility data, which is an indispensable step in the early-stage development of any potential pharmaceutical compound.
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